6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Chlorination: Chlorine is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: This compound is used as a cyclin-dependent kinase inhibitor and has shown potential in treating diseases.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are investigated for their anticancer activities.
Uniqueness
6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrido[2,3-d]pyrimidine derivatives.
Properties
Molecular Formula |
C8H5BrClN3 |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H5BrClN3/c1-4-12-7(10)6-2-5(9)3-11-8(6)13-4/h2-3H,1H3 |
InChI Key |
AMROXJPWYSPYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=N2)Br)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.